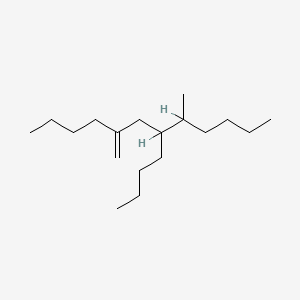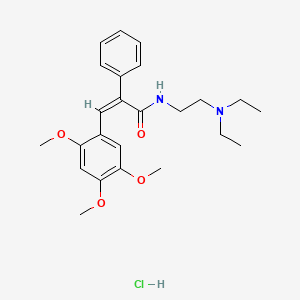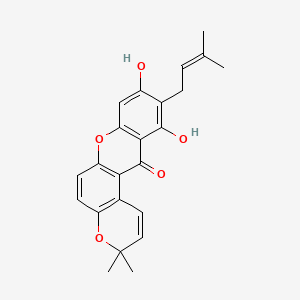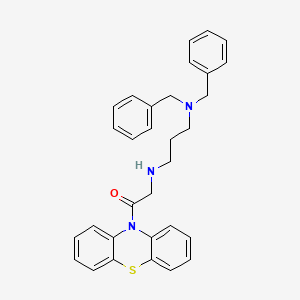
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by its unique structure, which includes a phenothiazine core with a 10-(N-(3-(dibenzylamino)propyl)glycyl) substitution.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives typically involves the functionalization of the phenothiazine core at specific positions. For the compound , the synthesis may involve the following steps:
N-Substitution: Introduction of the dibenzylamino group at the nitrogen atom of the phenothiazine core.
Glycyl Substitution: Attachment of the glycyl group to the N-(3-(dibenzylamino)propyl) moiety.
These reactions are usually carried out under controlled conditions, using appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to produce high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
Phenothiazine derivatives, including 10-(N-(3-(dibenzylamino)propyl)glycyl)-, undergo various chemical reactions, such as:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the nitrogen or sulfur atoms.
Substitution: Electrophilic or nucleophilic substitution at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine core.
科学研究应用
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of phenothiazine derivatives involves interactions with specific molecular targets and pathways. These compounds can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, they may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to modulate signaling pathways.
相似化合物的比较
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic with a different substitution pattern.
The uniqueness of 10-(N-(3-(dibenzylamino)propyl)glycyl)- lies in its specific substitution, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives.
属性
CAS 编号 |
96371-87-8 |
|---|---|
分子式 |
C31H31N3OS |
分子量 |
493.7 g/mol |
IUPAC 名称 |
2-[3-(dibenzylamino)propylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C31H31N3OS/c35-31(34-27-16-7-9-18-29(27)36-30-19-10-8-17-28(30)34)22-32-20-11-21-33(23-25-12-3-1-4-13-25)24-26-14-5-2-6-15-26/h1-10,12-19,32H,11,20-24H2 |
InChI 键 |
GPPAGXYUMAJQJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


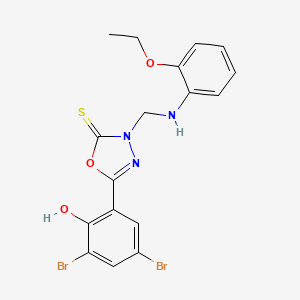
![4,11,13-trimethyl-5-(2-pyrrolidin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12708076.png)


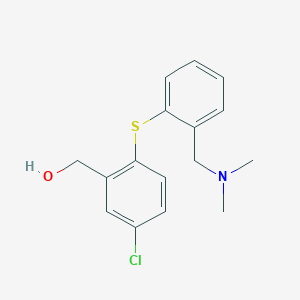
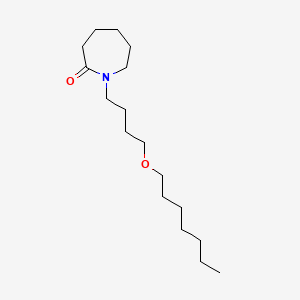
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
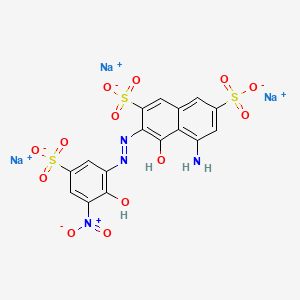
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)
